Product packaging for 2-Iodo-1,3,4-trimethoxybenzene(Cat. No.:CAS No. 25245-42-5)

2-Iodo-1,3,4-trimethoxybenzene

Cat. No.: B14080225
CAS No.: 25245-42-5
M. Wt: 294.09 g/mol
InChI Key: BXSGPNCBYOHARH-UHFFFAOYSA-N
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Description

2-Iodo-1,3,4-trimethoxybenzene is a substituted aromatic compound that serves as a versatile intermediate in organic synthesis and drug discovery research. This molecule features an iodine atom adjacent to a 1,2,3-trimethoxybenzene scaffold, a structure found in various bioactive molecules and natural products. Its high purity makes it suitable as a reference standard and a key precursor. As a research chemical, its primary value lies in its potential as a building block. The iodine moiety can undergo various cross-coupling reactions, such as Suzuki or Stille reactions, enabling the construction of more complex biaryl systems. The specific substitution pattern may be of interest in developing compounds for neurological or anticancer research, though any such applications are exploratory and require extensive validation. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and handle this compound with appropriate personal protective equipment in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11IO3 B14080225 2-Iodo-1,3,4-trimethoxybenzene CAS No. 25245-42-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25245-42-5

Molecular Formula

C9H11IO3

Molecular Weight

294.09 g/mol

IUPAC Name

2-iodo-1,3,4-trimethoxybenzene

InChI

InChI=1S/C9H11IO3/c1-11-6-4-5-7(12-2)9(13-3)8(6)10/h4-5H,1-3H3

InChI Key

BXSGPNCBYOHARH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)I)OC

Origin of Product

United States

Strategic Positioning Within Halogenated Aromatic Compound Research

Halogenated aromatic compounds are fundamental building blocks in a multitude of chemical applications, from pharmaceuticals and agrochemicals to materials science. cymitquimica.com The introduction of a halogen atom onto an aromatic ring significantly alters its electronic properties and provides a handle for further functionalization, most notably through cross-coupling reactions. nih.gov Within this broad class, iodoarenes are particularly valued for their high reactivity, a consequence of the relatively weak carbon-iodine bond, which facilitates a variety of chemical transformations. acs.org

2-Iodo-1,3,4-trimethoxybenzene is a polysubstituted aromatic compound, and its strategic importance lies in the specific arrangement of its functional groups. The presence of three methoxy (B1213986) groups makes the benzene (B151609) ring electron-rich, which in turn influences the reactivity of the iodine atom and the aromatic core itself. This strategic positioning allows for its participation in a range of reactions, including those where electron-rich arenes are favored substrates.

Significance of Methoxy Substituted Iodoarenes in Advanced Organic Synthesis

The presence of methoxy (B1213986) groups on an iodoarene, as in 2-Iodo-1,3,4-trimethoxybenzene, imparts several advantageous characteristics that are highly significant in advanced organic synthesis. These electron-donating groups enhance the reactivity of the iodoarene in several key transformations.

One of the most notable areas of significance is in the field of hypervalent iodine chemistry. Methoxy-substituted iodoarenes are precursors to hypervalent iodine reagents, which are versatile and environmentally benign oxidizing agents. acs.orgrsc.org The electron-rich nature of the aromatic ring facilitates the oxidation of the iodine atom to a higher valence state (I(III) or I(V)). For instance, aryl(TMP)iodonium salts, where TMP refers to the 1,3,5-trimethoxybenzene (B48636) moiety, are highly effective arylating agents due to the electron-donating nature of the methoxy groups. nih.govacs.orgbeilstein-journals.org These reagents have been successfully employed in the arylation of a wide variety of nucleophiles. acs.org

Furthermore, the methoxy groups play a crucial role in directing the regioselectivity of reactions and in stabilizing reactive intermediates. In the context of catalysis, the ortho-methoxy group can act as a coordinating group, influencing the outcome of catalytic cycles. chemrxiv.org This has been observed in the development of N-heterocycle-stabilized iodoarenes as oxidation catalysts, where an ortho-methoxy group on the iodoarene enhances catalytic efficiency. chemrxiv.org

The enhanced reactivity of methoxy-substituted iodoarenes also makes them valuable partners in various cross-coupling reactions. While iodoarenes are generally reactive in such transformations, the electron-donating methoxy groups can further modulate this reactivity, sometimes leading to improved yields or altered selectivity. nih.gov

Overview of Academic Research Trajectories for 2 Iodo 1,3,4 Trimethoxybenzene

Regioselective Iodination Strategies from Trimethoxybenzene Precursors

The direct iodination of 1,2,3-trimethoxybenzene (B147658) is a primary route to obtaining this compound. The success of these methods hinges on controlling the position of iodination on the electron-rich aromatic ring. The methoxy (B1213986) groups strongly activate the ring towards electrophilic substitution, primarily directing incoming electrophiles to the positions ortho and para to them. In the case of 1,2,3-trimethoxybenzene, the C4, C5, and C6 positions are activated. However, the C5 position is sterically hindered by the two adjacent methoxy groups, making the C4 and C6 positions the most probable sites for substitution. Due to the symmetrical nature of the molecule with respect to the C2 methoxy group, these positions are equivalent, leading to the formation of this compound.

Electrophilic Iodination Pathways

Electrophilic iodination represents a direct and common method for the synthesis of this compound. These reactions involve the use of an electrophilic iodine source that attacks the electron-rich aromatic ring of the 1,2,3-trimethoxybenzene precursor.

One widely used reagent for this purpose is N-iodosuccinimide (NIS). mdma.ch The reaction of 1,2,3-trimethoxybenzene with NIS, often in a suitable solvent like acetonitrile (B52724) or dichloromethane, provides a regioselective route to the desired product. mdma.ch The electrophilicity of the iodine in NIS can be enhanced by the addition of a catalytic amount of an acid, such as trifluoroacetic acid, which can lead to excellent yields under mild conditions and with short reaction times. researchgate.net The regioselectivity is governed by the electronic and steric effects of the methoxy groups, directing the incoming iodonium (B1229267) ion to the less sterically hindered and electronically activated positions. mdma.ch

Another approach involves the use of iodine in combination with an oxidizing agent. For instance, iodine monochloride (ICl) or a mixture of hydroiodic acid (HI) and an oxidant like Oxone® can be employed. These methods generate a potent electrophilic iodine species in situ, which then reacts with the activated trimethoxybenzene ring.

Reagent SystemSubstrateProductYield (%)Conditions
NIS1,2,3-TrimethoxybenzeneThis compound>75CH₂Cl₂, 0°C
NIS / Trifluoroacetic AcidElectron-rich aromaticsIodo-aromaticsExcellentMild conditions, short reaction times

Oxidative Iodination Protocols

Oxidative iodination methods provide an alternative pathway that utilizes molecular iodine (I₂) in the presence of an oxidizing agent. This approach is often considered "greener" as it can proceed under solvent-free conditions and utilizes both atoms of the iodine molecule, leading to high atom economy. researchgate.net

A common system employs elemental iodine with hydrogen peroxide (H₂O₂), either as a 30% aqueous solution or in a solid form like urea-hydrogen peroxide (UHP). researchgate.netpsu.educhem-soc.si The reaction of 1,2,3-trimethoxybenzene with I₂ and an oxidant like H₂O₂ can efficiently produce this compound. researchgate.netchem-soc.si These reactions are typically performed under solvent-free reaction conditions (SFRC) at slightly elevated temperatures. researchgate.netchem-soc.si For trimethoxybenzenes, a stoichiometric ratio of substrate to I₂ to oxidant of 1:0.5:0.6 is often sufficient for high conversion, highlighting the efficiency of this method. researchgate.net

Ammonium hexanitratocerate(IV) (CAN) can also be used to promote the iodination of polymethoxybenzenes with various iodine sources, including tetrabutylammonium (B224687) iodide or molecular iodine. oup.com This method is notable for its regioselectivity, with iodination occurring exclusively on the aromatic ring. oup.com

Reagent SystemSubstrateProductYield (%)Conditions
I₂ / 30% aq. H₂O₂1,2,3-TrimethoxybenzeneThis compoundHigh Conversion45°C, 5h, Solvent-free
I₂ / Urea-H₂O₂1,2,3-TrimethoxybenzeneIodo-1,2,3-trimethoxybenzeneEfficientSolvent-free
n-Bu₄NI / CANPolymethylbenzenesIodopolymethylbenzenes71-74CH₃CN, 60°C, 24h

Halogen Exchange Reactions

While less common for the direct synthesis from trimethoxybenzene itself, halogen exchange reactions, such as the Finkelstein reaction, represent a potential synthetic route if a corresponding bromo or chloro-substituted trimethoxybenzene precursor is available. This type of reaction typically involves treating an aryl halide with an iodide salt, often in the presence of a catalyst, to replace the existing halogen with iodine. For instance, a nickel-catalyzed halogen exchange reaction has been developed for the conversion of enol triflates to alkenyl halides, demonstrating the principle of halide exchange, which could be adapted for aryl systems. caltech.edu Although direct examples for this compound are not prevalent in the provided context, this methodology remains a fundamental strategy in organohalogen chemistry.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and scope of iodination reactions. Both transition metal-based and metal-free organocatalytic systems have been explored for the iodination of activated aromatic compounds like trimethoxybenzenes.

Transition Metal-Mediated Iodination Techniques

Transition metals, particularly palladium, are well-known to catalyze C-H functionalization reactions, including iodination. Palladium-catalyzed methods can offer high regioselectivity in the iodination of electron-rich arenes. mdpi.com These reactions often proceed via a Pd(II)/Pd(IV) catalytic cycle, where the C-H bond cleavage occurs through an electrophilic mechanism. mdpi.com For example, directed iodination of C(sp²)–H bonds can be achieved using an in situ generated iodine source from PhI(OAc)₂ and I₂. mdpi.com

Iron and copper catalysis have also been employed in a one-pot, two-stage synthesis of diaryl sulfonamides that involves an initial regioselective para-iodination of activated arenes. thieme-connect.com This iodination step utilizes an iron catalyst with N-iodosuccinimide (NIS). thieme-connect.com Furthermore, alumina-supported copper(II) chloride or sulfate (B86663) can be used with iodine for the direct iodination of aromatic compounds, including aromatic ethers, providing monoiodinated products in high yields. oup.com

Catalyst SystemReagentsApplication
Palladium(II)PhI(OAc)₂, I₂Directed C(sp²)–H iodination
Iron(III) triflimideNISRegioselective para-iodination of activated arenes
CuCl₂/Al₂O₃ or CuSO₄/Al₂O₃I₂Iodination of aromatic ethers

Organocatalytic and Metal-Free Iodination Methodologies

Organocatalysis provides a metal-free alternative for aromatic iodination, often utilizing environmentally benign reagents and mild reaction conditions. Thiourea-based catalysts have been shown to be effective for the mild and selective iodination of activated aromatic compounds. organic-chemistry.org Using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source and a thiourea (B124793) catalyst in acetonitrile, a variety of aromatic substrates can be iodinated with high regioselectivity and in high yields. organic-chemistry.org The proposed mechanism involves the transfer of iodine from the DIH to the sulfur atom of the catalyst, followed by an electrophilic aromatic substitution. organic-chemistry.org

Hypervalent iodine reagents themselves can mediate cyclization and other reactions, and their reactivity can be influenced by the electronic nature of the iodoarene precursor. beilstein-journals.org While not a direct catalytic iodination of the precursor, studies on the reactivity of oxidized 2-iodo-1,3,5-trimethoxybenzene highlight the role of electron-rich iodoarenes in subsequent transformations. beilstein-journals.org

Catalyst/MediatorIodine SourceSubstratesKey Features
Thiourea derivatives1,3-Diiodo-5,5-dimethylhydantoin (DIH)Activated aromatic compoundsMild, highly regioselective, metal-free
Hypervalent iodine (generated in situ)Iodoarenes, Selectfluor, TFAN-alkenylamidesMediates cyclization reactions

Strategic Applications of 2 Iodo 1,3,4 Trimethoxybenzene in Organic Synthesis

Role as a Versatile Precursor in Cross-Coupling Chemistry

2-Iodo-1,3,4-trimethoxybenzene serves as a valuable substrate in a variety of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to a low-valent transition metal center, a key step in many catalytic cycles. The electron-donating methoxy (B1213986) groups further activate the aromatic ring, influencing the reactivity and regioselectivity of these transformations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, has been successfully applied to this compound. This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. For instance, the carbonylative Suzuki-Miyaura coupling of 2-iodo-1,3,5-trimethoxybenzene (B3031332) has been utilized to synthesize highly oxygenated benzophenones, albeit in modest yields due to the electron-rich nature of the aryl iodide disfavoring oxidative addition. nih.gov Despite this, the ability to form sterically hindered biaryl ketones highlights the utility of this precursor. nih.gov The reaction conditions for such couplings are crucial, with factors like the choice of catalyst, base, and solvent significantly impacting the yield and selectivity. nih.govnih.gov

Sonogashira Coupling Reactions

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another key application of this compound. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The use of this compound in Sonogashira couplings allows for the introduction of an alkynyl moiety onto the trimethoxyphenyl scaffold, a valuable transformation for the synthesis of various natural products and functional materials. For example, carbonylative Sonogashira cross-coupling of iodoarenes with terminal alkynes provides a direct route to ynones, with specific pincer-type palladium complexes showing high catalytic turnovers. acs.org

Heck and Stille Coupling Reactions

While specific examples detailing the Heck and Stille couplings of this compound are less prevalent in the provided context, the general principles of these reactions are applicable. The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. libretexts.org The Stille coupling, on the other hand, utilizes an organotin reagent to couple with an organic halide, also under palladium catalysis. Given the reactivity of the C-I bond in this compound, it is a suitable candidate for these transformations, enabling the introduction of vinyl and aryl/vinyl groups, respectively. The success of these reactions often depends on the specific catalyst system and reaction conditions employed. libretexts.org

Other Transition Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the more common cross-coupling reactions, this compound can participate in a range of other transition metal-catalyzed bond-forming reactions. These include copper-catalyzed and gold-catalyzed reactions. For example, gold-catalyzed oxidative coupling reactions of arenes have been reported to form biaryls. frontiersin.orgnih.gov Additionally, copper-catalyzed domino Sonogashira coupling-cyclization reactions of ortho-haloanilines with terminal alkynes have been developed for the synthesis of 2-substituted indoles. tandfonline.com The reactivity of this compound in such reactions opens up avenues for the synthesis of diverse heterocyclic and polycyclic aromatic compounds.

Precursor for the Synthesis of Complex Aromatic Architectures

The strategic placement of the iodo and methoxy groups on the benzene (B151609) ring makes this compound an excellent starting material for the synthesis of more complex and highly substituted aromatic compounds.

Formation of Substituted Phenols, Ethers, and Biaryls

This compound is a key intermediate in the synthesis of substituted phenols and ethers. The iodo group can be replaced by a hydroxyl group or an alkoxy group through various nucleophilic substitution reactions, often facilitated by a transition metal catalyst. Furthermore, its role in forming biaryl compounds is significant. jst.go.jp Ullmann coupling of the iodo-derivative in the presence of activated copper has been used to synthesize 2,2′,3,3′,6,6′-hexamethoxybiphenyl. researchgate.net This biaryl can then be further functionalized, for example, through nitration and subsequent reduction to form diamino derivatives, which are precursors to crosslinking agents. researchgate.net The ability to construct these complex biaryl frameworks is crucial for the development of new materials and biologically active molecules. jst.go.jpsemanticscholar.org

Incorporation into Heterocyclic Compounds and Polycyclic Systems

This compound serves as a valuable building block in the synthesis of complex molecular architectures, including heterocyclic and polycyclic systems. Its utility stems from the reactivity of the carbon-iodine bond, which allows for its participation in various coupling and cyclization reactions.

The electron-donating methoxy groups on the benzene ring activate the molecule for certain transformations. For instance, in the context of creating multi-heterocyclic compounds, the electronic nature of substituents on related aniline (B41778) rings has been shown to influence reaction yields, with electron-withdrawing groups sometimes leading to higher yields than electron-donating ones. frontiersin.org Steric effects also play a crucial role, as demonstrated in reactions where ortho-substituted substrates were less reactive than their para-substituted counterparts. frontiersin.org

The synthesis of polycyclic N-heteroarenes can be achieved through methods like the base-promoted Minisci-type annulation, which can involve iodonium (B1229267) salts derived from precursors like this compound. nih.gov Furthermore, the construction of phenanthrenes and dihydrophenanthrenes has been explored through radical cyclization of 2-iodostilbenes and 2-iododihydrostilbenes, respectively. soton.ac.uk These intramolecular radical additions to the tethered arene highlight a pathway to form aryl-aryl bonds, leading to the creation of fused ring systems. soton.ac.uk

An example of its application is in the synthesis of (2-iodo-3,4,5-trimethoxyphenyl)methanol, a precursor that can be further functionalized. rug.nl This alcohol can be converted to the corresponding chloromethyl derivative, 1-(chloromethyl)-2-iodo-3,4,5-trimethoxybenzene, which is a reactive intermediate for further synthetic elaborations. rug.nl

Derivatization Strategies for Functional Group Transformations

The this compound scaffold offers multiple avenues for derivatization, enabling a wide range of functional group transformations. These strategies primarily target the carbon-iodine bond, but also include modifications of the aromatic ring and its substituents.

Reduction of the Carbon-Iodine Bond and Deuteration

The carbon-iodine bond in this compound can be readily reduced, replacing the iodine atom with a hydrogen or deuterium (B1214612) atom. This transformation is significant for introducing isotopic labels for mechanistic studies or for the synthesis of specific target molecules. The reduction of the C-I bond is a key step in the synthesis of 2-deoxy sugars from 2-iodo-2-deoxy sugar precursors, highlighting the importance of this transformation in carbohydrate chemistry. researchgate.net

Deuteration can be efficiently achieved using various deuterated solvents. For instance, deuteration of aryl halides can occur in deuterated media like isopropanol-d8 or in mixtures of THF-d8 and water, with a high tolerance for the nature and position of other aromatic substituents. lookchem.com This method provides a straightforward route to isotopically labeled trimethoxybenzene derivatives. The use of D₂O as a deuterium source in the presence of a reducing agent like zinc has been developed for the dehalogenative deuteration of alkyl halides, a method that could potentially be adapted for aryl iodides. sci-hub.se

The following table summarizes a deuteration reaction involving a related compound, showcasing the general principle.

ReactantReagentsProductDeuterium Incorporation (%)Ref
5-iodo-1,2,3-trimethoxybenzenePd/C, D₂1,2,3-trimethoxybenzene-5-d>95 researchgate.net

Oxidative Transformations and Dearomatization Reactions

The iodine atom in this compound can be oxidized to a hypervalent state, creating highly reactive intermediates that can participate in a variety of transformations. acs.org The oxidation of iodoarenes is a key step in generating iodine(III) species, which are powerful reagents for oxidative cyclizations and other bond-forming reactions. acs.org However, the stability of these oxidized species can be an issue; for example, the oxidized form of the even more electron-rich 2-iodo-1,3,5-trimethoxybenzene has been noted to be unstable and prone to decomposition. beilstein-journals.org

Oxidative dearomatization of phenols is a powerful strategy for the synthesis of spirocyclic and other complex structures. orgsyn.orgresearchgate.net While not directly involving this compound as the substrate, the principles of using hypervalent iodine reagents, which can be generated from iodoarenes, are central to these transformations. orgsyn.org For instance, chiral organoiodine catalysts are used to effect enantioselective oxidative dearomatization of phenols. orgsyn.org

Transition metal-free C-N bond-forming dearomatization reactions have been developed using potent electrophilic aminating agents generated in situ, providing access to spirodienones. acs.org These methods highlight the potential for dearomatization strategies in complex molecule synthesis.

Rearrangement Reactions and Halogen Dance

Rearrangement reactions involving aryl iodides can lead to significant structural modifications. One such phenomenon is the "halogen dance," where a halogen atom migrates to a different position on the aromatic ring under the influence of a strong base. chemrxiv.orgchemrxiv.orgresearchgate.netamazonaws.com This process typically involves deprotonation to form an aryne intermediate or a related species, followed by re-halogenation at a different site.

While specific examples detailing the halogen dance of this compound are not prevalent in the searched literature, the general mechanism has been studied for various bromo- and iodoarenes. chemrxiv.orgchemrxiv.org Catalytic amounts of potassium bases like potassium hexamethyldisilazide (KHMDS) have been shown to dramatically accelerate these reactions. chemrxiv.orgresearchgate.net

Rearrangements can also be induced by hypervalent iodine reagents. For example, the in situ generation of an iodine(III) species from an iodoarene can promote rearrangements of other molecules, such as the transformation of α,β-unsaturated carbonyls to α-arylated carbonyls via a 1,2-aryl migration. hud.ac.uk

Advanced Spectroscopic and Structural Characterization of 2 Iodo 1,3,4 Trimethoxybenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule like 2-Iodo-1,3,4-trimethoxybenzene, ¹H and ¹³C NMR would be fundamental for confirming its identity.

While specific NMR data for this compound is not available, related compounds have been characterized. For instance, the ¹H and ¹³C NMR spectra for the isomer 2-iodo-1,3,5-trimethoxybenzene (B3031332) have been reported. rsc.org In a typical ¹H NMR spectrum of a trimethoxybenzene derivative, one would expect to see distinct signals for the aromatic protons and the protons of the methoxy (B1213986) groups. nih.gov The chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the 1,2,3,4-substitution pattern.

Elucidation of Conformational Preferences in Solution

The study of conformational preferences in solution involves analyzing how different parts of a molecule are oriented with respect to each other. For this compound, the orientation of the three methoxy groups and the iodine atom relative to the benzene (B151609) ring would be of interest. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy would be instrumental in determining the through-space proximity of protons, which can help in deducing the preferred conformation.

There are no specific studies on the conformational preferences of this compound found in the searched literature.

Dynamic NMR Studies for Rotational Barriers

Dynamic NMR (DNMR) is used to study the rates of conformational changes, such as the rotation around single bonds. In the case of this compound, DNMR could potentially be used to determine the energy barriers for the rotation of the methoxy groups. This would involve acquiring NMR spectra at different temperatures. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for non-equivalent conformers might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal.

No published dynamic NMR studies or data on the rotational barriers for this compound have been identified.

Advanced Mass Spectrometry Techniques for Mechanistic and Structural Insights

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Ion Fragmentation Pathways and Rearrangements

In mass spectrometry, particularly with techniques like electron ionization (EI), molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for similar aromatic ethers often involve the loss of methyl groups (CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy substituents. The presence of iodine would also lead to characteristic fragments, including the iodine cation (I⁺) or fragments resulting from the loss of an iodine radical.

A search of the literature did not yield specific studies on the ion fragmentation pathways of this compound. However, GC-MS data for the isomer 2-iodo-1,3,5-trimethoxybenzene shows a molecular ion peak at m/z 294.20. rsc.org

Electrospray Ionization (ESI) and Reaction Monitoring

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules and for monitoring reactions in solution. researchgate.net It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. ESI-MS can be used to follow the progress of a chemical reaction by monitoring the disappearance of reactants and the appearance of products in real-time.

There is no available information on the use of ESI-MS for the reaction monitoring of this compound. This technique could be applied, for example, in studies of its synthesis or its participation in coupling reactions.

Solid-State Structural Investigations via X-ray Diffraction and Solid-State NMR

Solid-state techniques provide information about the structure and arrangement of molecules in their crystalline form.

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and information about intermolecular interactions in the solid state. A successful X-ray crystallographic analysis of this compound would reveal the planarity of the benzene ring, the orientation of the substituents, and how the molecules pack in the crystal lattice.

Solid-state NMR (ssNMR) provides structural information on solid materials, including those that are not crystalline enough for X-ray diffraction. It can be used to study polymorphism (the existence of multiple crystal forms) and to probe the local environment of atoms in the solid state.

No X-ray diffraction or solid-state NMR data for this compound has been reported in the searched scientific literature. For comparison, the crystal structures of other substituted iodobenzenes have been studied to understand the influence of substituents on crystal packing. researchgate.net

Analysis of Crystal Structures and Intermolecular Interactions (e.g., Halogen Bonding)

A thorough search for the single-crystal X-ray diffraction structure of this compound (CAS No. 25245-42-5) in crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not yield any specific results. While the crystal structures for related isomers, such as 2-iodo-3,4,5-trimethoxybenzoic acid, have been determined and analyzed for intermolecular interactions like halogen bonding researchgate.net, this specific information is not available for the title compound. The analysis of crucial parameters like bond lengths, bond angles, and the nature of intermolecular forces, particularly iodine-mediated halogen bonds, is contingent upon the availability of its crystal structure.

Polymorphism and Solid-State Conformations

The study of polymorphism, which describes the ability of a solid material to exist in multiple crystalline forms, is fundamentally dependent on detailed crystallographic analysis. As no crystal structure data for this compound has been published, there is currently no scientific basis to discuss its potential polymorphic forms or to analyze its preferred solid-state conformations.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Detailed and assigned Infrared (IR) and Raman spectra for this compound are not available in the reviewed literature. While synthetic procedures for related iodo-trimethoxybenzene isomers often mention the use of IR spectroscopy for characterization, the actual spectra and, more importantly, the specific vibrational mode assignments for this compound have not been published. For instance, IR data is available for the isomer 2-iodo-1,3,5-trimethoxybenzene, but this cannot be extrapolated to the 1,3,4-isomer due to differences in symmetry and substituent positions which significantly alter the vibrational frequencies. Without experimental spectra and subsequent analysis (e.g., through Density Functional Theory calculations), a detailed discussion of its functional group vibrations and their use in monitoring reaction progress remains unfeasible.

Computational and Theoretical Chemistry Studies on 2 Iodo 1,3,4 Trimethoxybenzene

Electronic Structure and Quantum Chemical Descriptors

No dedicated studies on the electronic structure or quantum chemical descriptors for 2-Iodo-1,3,4-trimethoxybenzene were identified.

Frontier Molecular Orbital (FMO) Analysis

There are no available research articles that provide a Frontier Molecular Orbital (FMO) analysis, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound.

Charge Distribution, Electrostatic Potentials, and Molecular Reactivity

Specific data regarding the charge distribution, molecular electrostatic potential maps, or molecular reactivity descriptors for this compound are not available in published computational studies.

Analysis of Bond Strengths and Dissociation Energies

There is a lack of published research containing calculated bond strengths or bond dissociation energies, particularly for the Carbon-Iodine bond, in this compound.

Mechanistic Insights from Ab Initio and Density Functional Theory (DFT) Calculations

No ab initio or Density Functional Theory (DFT) calculations detailing reaction mechanisms involving this compound have been published.

Transition State Localization and Reaction Pathway Mapping

Information on the localization of transition states or the mapping of reaction pathways for any chemical transformation of this compound is absent from the scientific literature.

Kinetic and Thermodynamic Parameters of Reaction Steps

There are no available studies that report on the kinetic or thermodynamic parameters, such as activation energies or reaction enthalpies, for any reaction steps involving this compound.

Conformational Analysis and Intramolecular Interactions

The spatial arrangement of substituents in this compound is a critical determinant of its physical and chemical properties. Computational studies, while not extensively focused on this specific molecule, allow for a detailed understanding of its conformational preferences and the subtle intramolecular forces at play by drawing analogies from related compounds.

Rotational Isomerism of Methoxy (B1213986) Groups

The three methoxy groups in this compound are not static; they can rotate around the bond connecting the oxygen atom to the benzene (B151609) ring. This rotation gives rise to various conformers with different energies. The preferred orientation of these methoxy groups is governed by a balance of steric hindrance and electronic interactions.

Computational analyses performed on simpler, related molecules such as p-iodoanisole and various dimethoxybenzenes provide insight into the rotational barriers and stable conformations of the methoxy groups. For a methoxy group ortho to a substituent, the steric bulk of the adjacent group significantly influences its orientation. In this compound, the methoxy group at the C1 position is flanked by an iodine atom and another methoxy group, leading to considerable steric crowding. To minimize this repulsion, the methyl group of the C1-methoxy group is likely oriented away from the bulky iodine atom.

The methoxy groups at the C3 and C4 positions experience different steric environments. The C3-methoxy group is ortho to two other methoxy groups, while the C4-methoxy group is ortho to one methoxy group and meta to the iodine atom. The rotational barriers for methoxy groups are influenced by electronic effects in addition to steric factors. Theoretical calculations on dimethoxybenzenes have shown that the meta-disposed methoxy groups have a higher barrier to rotation compared to ortho-disposed ones, an effect attributed to electronic interactions with the benzene ring.

Based on these principles, the most stable conformer of this compound is predicted to have the methoxy groups oriented to minimize steric clashes while optimizing electronic stabilization. A plausible low-energy conformation would involve the methyl groups of the C1 and C3 methoxy groups pointing away from each other, and the C4 methoxy group's methyl group oriented to reduce interaction with the C3 methoxy group. The potential energy surface of the molecule would feature several local minima corresponding to different rotational isomers, separated by energy barriers that would be surmountable at room temperature, leading to a dynamic conformational equilibrium.

Table 1: Predicted Rotational Preferences of Methoxy Groups in this compound

Methoxy Group PositionAdjacent SubstituentsPredicted Preferred Orientation of Methyl GroupPrimary Influencing Factors
C1I, OCH₃Directed away from the iodine atomSteric hindrance
C3OCH₃, OCH₃Oriented to minimize repulsion with adjacent methoxy groupsSteric hindrance
C4OCH₃, HLess constrained, but influenced by interaction with C3-methoxy groupSteric and electronic effects

Non-Covalent Interactions within the Molecular Framework

The structure and stability of this compound are also influenced by a network of non-covalent interactions. These interactions, although weaker than covalent bonds, play a crucial role in defining the molecule's three-dimensional shape and can impact its reactivity.

One of the significant non-covalent interactions involving the iodine atom is the halogen bond, a directional interaction between the electropositive region on the iodine atom (the σ-hole) and a nucleophilic region. While typically an intermolecular interaction, the potential for intramolecular halogen bonding exists if a suitable electron donor is in close proximity. However, in the likely conformations of this compound, it is more probable that the iodine atom participates in other types of non-covalent interactions.

Drawing from the crystal structure analysis of the closely related 2-Iodo-1,3-dimethoxybenzene, we can infer the presence of certain non-covalent interactions. researchgate.net In the crystal lattice of 2-Iodo-1,3-dimethoxybenzene, molecules are linked by weak C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron-rich π-system of the benzene ring of a neighboring molecule. researchgate.net Furthermore, non-bonding C-I···π contacts are observed, with the iodine atom interacting with the π-system of an adjacent ring. researchgate.net The I···Cg (centroid of the ring) distance in this analogue was found to be 3.695(2) Å with a C-I···Cg angle of 164.17(14)°. researchgate.net

Table 2: Potential Non-Covalent Interactions in this compound

Interaction TypeDescriptionPotential Role
C-I···πInteraction between the iodine atom and the π-electron system of the benzene ring.Influences crystal packing and intermolecular organization.
C-H···πInteraction between a C-H bond (likely from a methoxy group) and the π-system of the benzene ring.Contributes to intermolecular stability.
C-H···OWeak intramolecular hydrogen bond between a methyl hydrogen and an adjacent methoxy oxygen.Stabilizes specific rotational conformers of the methoxy groups.
van der Waals ForcesDispersive and repulsive forces between non-bonded atoms.Dictate the overall shape and steric limitations within the molecule.

Predictive Modeling of Reactivity and Regioselectivity

Predictive modeling of the chemical reactivity and regioselectivity of this compound is crucial for understanding its behavior in chemical synthesis. Computational models, often based on quantum chemistry, can predict the most likely sites for electrophilic or nucleophilic attack, as well as the relative activation energies for different reaction pathways.

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methoxy groups. These groups increase the electron density of the ring, making it more susceptible to attack by electrophiles. The iodine atom, being a halogen, is a deactivating group through its inductive effect, but an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance.

The directing effects of the substituents on an aromatic ring are additive. In this compound, the positions for electrophilic attack are determined by the combined influence of the iodo and the three methoxy groups. The available positions for substitution are C5 and C6.

Position C5: This position is para to the C2-iodo group and ortho to the C4-methoxy group. It is also meta to the C1 and C3 methoxy groups.

Position C6: This position is ortho to the C1-methoxy group and meta to the C2-iodo and C4-methoxy groups.

The methoxy groups are strong activating and ortho-, para-directing groups. The iodine atom is a weak deactivating but also ortho-, para-directing group. The powerful activating effect of the methoxy groups will dominate the reactivity. The regioselectivity will be determined by a combination of steric and electronic factors.

Computational models can quantify the relative reactivity of the C5 and C6 positions by calculating properties such as the electrostatic potential, frontier molecular orbital densities (HOMO for electrophilic attack), and the energies of the sigma complexes (Wheland intermediates) formed upon electrophilic attack.

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

Position of AttackDirecting Effects of SubstituentsSteric HindrancePredicted Outcome
C5Ortho to -OCH₃ at C4, Para to -I at C2ModerateFavorable due to strong activation from the ortho-methoxy group and para-directing effect of iodine.
C6Ortho to -OCH₃ at C1, Meta to -I at C2 and -OCH₃ at C4HighLess favorable due to significant steric hindrance from the adjacent methoxy and iodo groups.

Based on a qualitative analysis, electrophilic attack is most likely to occur at the C5 position . This position is strongly activated by the ortho-methoxy group at C4 and is para to the directing iodine atom. While there is some steric hindrance from the C4-methoxy group, it is less significant than the steric crowding at the C6 position, which is flanked by both a methoxy group and the bulky iodine atom. Therefore, predictive models would likely indicate a high regioselectivity for substitution at C5.

Future Research Directions and Emerging Applications of 2 Iodo 1,3,4 Trimethoxybenzene Chemistry

Integration into Advanced and Sustainable Synthetic Methodologies

The evolution of synthetic chemistry towards more efficient, safer, and environmentally benign processes opens new avenues for the application of 2-iodo-1,3,4-trimethoxybenzene. Its unique electronic and steric properties make it an ideal candidate for integration into state-of-the-art synthetic platforms.

Future research is likely to focus on the development of dedicated continuous flow processes for the synthesis and subsequent functionalization of this compound. This could involve the use of packed-bed reactors containing immobilized reagents or catalysts to further streamline the synthetic sequence and facilitate product purification.

Photoredox and electrochemical methods represent powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. These techniques rely on single-electron transfer (SET) processes to generate reactive intermediates, often avoiding the need for harsh reagents.

Photoredox Catalysis: The carbon-iodine bond in this compound is susceptible to cleavage under photoredox conditions, generating an aryl radical that can participate in a variety of coupling reactions. While direct photoredox-catalyzed reactions of this compound are still an emerging area, related transformations of other iodoarenes have been extensively studied. For example, copper-catalyzed photoredox cyclization of aryl iodides has been demonstrated as a viable method for the synthesis of complex heterocyclic structures. acs.org The electron-rich nature of the trimethoxy-substituted ring in this compound could influence the reactivity of the generated radical, potentially leading to novel reaction pathways.

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative to traditional chemical oxidation and reduction. The electrochemical oxidation of iodoarenes can generate hypervalent iodine species in situ, which are powerful reagents for a range of transformations. This approach avoids the use of stoichiometric heavy metal oxidants, contributing to the sustainability of the process. Recent studies have highlighted the potential of π-extended iodoarenes as electrochemical mediators for oxidative C-N coupling reactions. The trimethoxy substitution pattern in this compound is expected to lower its oxidation potential, making it a suitable candidate for electrochemical activation.

Future work in this area could explore the electrochemically-driven coupling of this compound with various nucleophiles, as well as its use as a mediator in other electrochemical transformations.

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis and application of this compound, several green chemistry approaches hold significant promise.

Solvent-Free Reactions: A notable advancement in the green synthesis of iodinated trimethoxybenzenes is the use of solvent-free reaction conditions. For instance, the iodination of 1,3,5-trimethoxybenzene (B48636) has been achieved quantitatively using elemental iodine and 30% aqueous hydrogen peroxide under solvent-free conditions, showcasing high atom economy with respect to iodine. researchgate.net This methodology could potentially be adapted for the synthesis of this compound, significantly reducing the environmental impact associated with solvent use.

ReactantReagent SystemConditionsProductConversion/YieldReference
1,3,5-TrimethoxybenzeneI₂ / 30% aq. H₂O₂45 °C, 5h, solvent-free2-Iodo-1,3,5-trimethoxybenzene (B3031332)Quantitative researchgate.net

Exploration as Building Blocks for Advanced Materials

The unique substitution pattern of this compound makes it an attractive precursor for the synthesis of advanced materials with tailored properties. The presence of both a reactive iodine atom and multiple methoxy (B1213986) groups allows for a wide range of chemical modifications and directed intermolecular interactions.

The carbon-iodine bond of this compound serves as a versatile handle for various cross-coupling reactions, making it a promising monomer for the synthesis of functional polymers. For example, it can be envisioned as a monomer in Sonogashira, Suzuki, or Heck coupling reactions to create conjugated polymers with interesting electronic and optical properties. The methoxy groups can enhance the solubility of the resulting polymers and influence their solid-state packing and morphology.

Recent research has demonstrated the synthesis of iodine-functionalized hypercrosslinked polymers, which can act as heterogeneous catalysts. While not specifically using this compound, this work highlights the potential of incorporating iodinated aromatic units into porous polymer frameworks.

Polymerization MethodPotential Polymer TypeKey Features
Sonogashira CouplingPoly(arylene ethynylene)Conjugated, potential for fluorescence
Suzuki CouplingPoly(arylene)Thermally stable, potential for electronic applications
Heck CouplingPoly(arylene vinylene)Optoelectronic properties

The ability of the iodine atom to participate in halogen bonding, a non-covalent interaction, makes this compound a compelling building block for crystal engineering and the design of self-assembled supramolecular structures. Halogen bonding can direct the assembly of molecules in the solid state, leading to the formation of well-defined architectures.

Studies on related iodinated aromatic compounds have shown that C-I···π and C-I···O interactions can play a crucial role in the formation of one-dimensional supramolecular structures. researchgate.netnih.gov The interplay between halogen bonding from the iodine atom and hydrogen bonding involving the methoxy groups of this compound could lead to the formation of complex and functional supramolecular assemblies.

Furthermore, the reactivity of the C-I bond allows for its use as a precursor in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). By first synthesizing a larger, functionalized ligand from this compound, it can then be incorporated into these porous materials, imparting specific properties such as catalytic activity or selective guest binding. The methoxy groups could also play a role in templating the framework structure or interacting with guest molecules within the pores.

Advancements in this compound Chemistry Remain Focused on Established Synthetic Applications

While this compound serves as a valuable building block in organic synthesis, a comprehensive review of current scientific literature reveals a notable gap in research dedicated to the discovery of novel reactivity and unexplored transformation pathways for this specific compound. Investigations into its chemical behavior have predominantly centered on its application in well-established synthetic methodologies rather than the exploration of unique, uncharted chemical space.

The existing body of research indicates that this compound primarily functions as a versatile aryl iodide precursor. Its reactivity is largely governed by the carbon-iodine bond, which readily participates in a variety of well-documented palladium-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex organic molecules.

For instance, the electron-rich trimethoxy-substituted phenyl ring of this compound makes it a suitable partner in palladium-catalyzed reactions for the formation of carbon-carbon and carbon-heteroatom bonds. This utility is particularly evident in the synthesis of biaryl compounds, substituted alkenes, and alkynes, which are common motifs in medicinal chemistry and materials science.

Furthermore, the ortho-iodo-dimethoxy substitution pattern present in related structures is known to be a key feature in the synthesis of heterocyclic compounds such as dibenzofurans. This is typically achieved through intramolecular cyclization reactions of ortho-iodo diaryl ethers, a transformation in which derivatives of this compound could theoretically be employed. However, specific studies detailing novel cascade reactions or unexpected cyclization products originating from this compound are not prominently featured in the current literature.

The potential for this compound to serve as a precursor for hypervalent iodine reagents represents another area of theoretical exploration. Hypervalent iodine compounds are powerful oxidizing agents and can mediate a wide range of chemical transformations. While the synthesis and reactivity of various hypervalent iodine reagents are well-documented, research into the specific preparation of such reagents from this compound and the subsequent study of their unique reactivity profiles appear to be limited.

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-Iodo-1,3,4-trimethoxybenzene with high purity and yield?

Answer:
The Pd-catalyzed cross-electrophile coupling (XEC) protocol is a robust method for synthesizing this compound. For example, Zhu et al. (2021) achieved an 85% yield by coupling iodobenzene derivatives under Pd catalysis, using a mediator generated via C(sp³)–H activation . Key steps include:

  • Substrate Preparation : Start with trimethoxybenzene derivatives for regioselective iodination.
  • Catalytic Conditions : Use Pd(OAc)₂ with ligands (e.g., Xantphos) and reducing agents (e.g., Mn⁰) to facilitate coupling.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity.
    Characterization via ¹H/¹³C NMR (e.g., δ 7.41 ppm for aromatic protons) confirms structural integrity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable:

  • ¹H NMR : Identifies aromatic proton environments (e.g., δ 7.41 ppm for the iodo-substituted ring) and methoxy groups (δ 3.84–3.87 ppm) .
  • ¹³C NMR : Confirms iodine’s electron-withdrawing effects (e.g., δ 81.3 ppm for C–I) and methoxy carbons (δ 56.2–61.0 ppm) .
    Mass Spectrometry (MS) and Elemental Analysis validate molecular weight and iodine incorporation.

Advanced: How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

Answer:
The iodine atom serves as a directing group and leaving group , enabling:

  • C–H Functionalization : Pd-mediated coupling via oxidative addition at the C–I bond .
  • Electrophilic Aromatic Substitution : Methoxy groups activate the ring for iodination, while iodine’s steric bulk directs regioselectivity .
    Contradictions arise in competing pathways (e.g., C–I vs. C–O bond cleavage), requiring mechanistic studies (e.g., DFT calculations) to optimize selectivity .

Advanced: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : N95 masks, nitrile gloves, and safety goggles are mandatory due to potential respiratory and dermal irritation .
  • Ventilation : Use fume hoods to mitigate volatile byproducts (e.g., HI gas) during reactions .
  • Waste Disposal : Segregate iodine-containing waste for specialized treatment to prevent environmental contamination .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations provide insights into:

  • Transition States : Modeling Pd-mediated C–I bond activation barriers .
  • Electronic Effects : Methoxy groups’ electron-donating nature lowers activation energy for electrophilic substitution .
  • Solvent Interactions : Polar solvents (e.g., DMF) stabilize charge-separated intermediates .
    Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling is recommended to resolve computational ambiguities .

Basic: What are the storage conditions for this compound to ensure long-term stability?

Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of methoxy groups .
  • Compatibility : Avoid contact with strong oxidizers (e.g., HNO₃) to prevent explosive iodides .

Advanced: How does steric hindrance from methoxy groups affect the regioselectivity of further functionalization?

Answer:

  • Ortho/para-Directing Effects : Methoxy groups activate the ring but sterically hinder substitution at adjacent positions.
  • Competitive Pathways : In Pd-catalyzed reactions, bulky ligands (e.g., t-BuXPhos) favor coupling at less hindered positions .
    Contradictory results may arise in solvent-dependent systems (e.g., THF vs. DMF), necessitating controlled screening .

Basic: What are the key spectral signatures (IR, UV-Vis) of this compound?

Answer:

  • Infrared (IR) : C–I stretch at ~500 cm⁻¹ and C–O (methoxy) at ~1250 cm⁻¹ .
  • UV-Vis : Strong absorption at ~265 nm (π→π* transition) with hypsochromic shifts in polar solvents .

Advanced: What strategies mitigate iodine’s tendency to undergo undesired elimination in catalytic cycles?

Answer:

  • Additive Screening : Silver salts (e.g., Ag₂O) trap iodide byproducts, preventing catalyst poisoning .
  • Ligand Design : Bidentate ligands (e.g., dppe) stabilize Pd intermediates, reducing β-hydride elimination .

Advanced: How can this compound serve as a precursor for natural product synthesis?

Answer:

  • Allylation : Introduce allyl groups via Kumada coupling for terpene frameworks .
  • Oxidation : Convert iodine to ketones or aldehydes for alkaloid intermediates .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids generate biaryl motifs common in lignans .

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